molecular formula C128H193N45O39S B598488 Lys-gamma3-MSH CAS No. 156159-18-1

Lys-gamma3-MSH

Cat. No.: B598488
CAS No.: 156159-18-1
M. Wt: 3018.288
InChI Key: XWFHPHMLENMPDT-KLQUGMGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Biochemical Identity

Lys-gamma3-melanocyte-stimulating hormone (Lys-γ3-MSH) is a 27-amino-acid peptide derived from the post-translational processing of pro-opiomelanocortin (POMC), a precursor protein expressed in the pituitary gland and other tissues. Its sequence begins with an N-terminal lysine residue (position 50 of human POMC), followed by the core γ-MSH motif: Tyr-Val-Met-Gly-His-Phe-Arg-Trp-Asp-Arg-Phe-Gly-Arg-Arg-Asn-Gly-Ser-Ser-Ser-Ser-Gly . This structural configuration distinguishes it from shorter melanocortins like α-MSH and β-MSH (Table 1).

Lys-γ3-MSH exhibits dual biological roles:

  • Lipolysis regulation : Potently activates hormone-sensitive lipase (HSL) in adipocytes, enhancing triglyceride breakdown.
  • Steroidogenesis modulation : Synergizes with adrenocorticotropic hormone (ACTH) to amplify adrenal cortisol production.

Table 1: Key biochemical properties of Lys-γ3-MSH

Property Detail
Molecular Weight 3,018.25 g/mol
Precursor Pro-opiomelanocortin (POMC)
Cleavage Sites Arg49-Lys50 in human POMC
Core Functional Motif His-Phe-Arg-Trp (positions 5–8)
Primary Receptors Melanocortin receptor 3 (MC3R)

Historical Discovery and Characterization

Lys-γ3-MSH was first identified in 1985 when bovine pituitary extracts revealed proteolytic processing of POMC at the Arg49-Lys50 site, yielding N-POMC1-49 and Lys-γ3-MSH. Key milestones include:

  • 1983 : Pedersen and Brownie identified high-affinity binding sites for Lys-γ3-MSH in rat adrenal membranes, suggesting a non-ACTH regulatory role in steroidogenesis.
  • 2002 : Bicknell’s group demonstrated its lipolytic activity in 3T3-L1 adipocytes, with an EC50 of 3.56 nM.
  • 2009 : Structural studies confirmed its unique N-terminal lysine residue is critical for receptor interaction, unlike γ1- or γ2-MSH isoforms.

Table 2: Timeline of Lys-γ3-MSH research

Year Discovery Key Researchers
1985 Isolation from POMC processing Loh et al.
2002 Lipolysis activation in adipocytes Bicknell et al.
2007 Phosphorylation of HSL at Ser660/Ser563 Harmer et al.

Position within the Melanocortin Peptide Family

Lys-γ3-MSH belongs to the melanocortin family, which includes α-MSH, β-MSH, and ACTH. Unlike other members:

  • Structural divergence : Contains an extended N-terminal lysine and a 27-residue chain, whereas α-MSH and β-MSH have 13 and 18 residues, respectively.
  • Receptor specificity : Binds preferentially to MC3R over MC4R or MC5R, though partial signaling via unidentified receptors occurs in pituitary cells.
  • Functional contrast : While α-MSH regulates pigmentation and appetite, Lys-γ3-MSH specializes in lipid metabolism and adrenal steroidogenesis.

Table 3: Comparative analysis of melanocortin peptides

Peptide Length (AA) Primary Receptor Key Function
α-MSH 13 MC1R, MC4R Pigmentation, appetite
β-MSH 18 MC4R Energy homeostasis
ACTH 39 MC2R Cortisol synthesis
Lys-γ3-MSH 27 MC3R Lipolysis, steroidogenesis

Evolutionary Conservation in Tetrapods

Lys-γ3-MSH is conserved across tetrapods, reflecting its critical metabolic role:

  • Sequence homology : The N-terminal lysine and core γ-MSH motif are preserved in mammals, birds, and amphibians.
  • Functional retention : In rodents and humans, Lys-γ3-MSH maintains HSL activation, suggesting evolutionary pressure to conserve lipid-regulatory mechanisms.
  • Gene structure : The POMC gene’s exon-intron organization is conserved, ensuring consistent peptide processing.

Table 4: Evolutionary presence of Lys-γ3-MSH

Species Tissue Expression Conserved Motifs
Human Pituitary, adipocytes Lys-Tyr-Val-Met-Gly
Mouse Adrenal cortex, heart Lys-Tyr-Val-Met-Gly
Xenopus laevis Pituitary Lys-Tyr-Ile-Met-Gly

Properties

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C128H193N45O39S/c1-64(2)102(173-118(205)83(45-68-30-32-71(180)33-31-68)162-104(191)73(130)24-13-14-37-129)123(210)161-79(36-42-213-4)105(192)148-55-99(186)156-85(47-70-51-141-63-152-70)115(202)164-82(44-67-21-9-6-10-22-67)113(200)159-78(29-18-41-145-128(139)140)111(198)165-84(46-69-50-146-74-25-12-11-23-72(69)74)114(201)167-87(49-101(188)189)117(204)160-77(28-17-40-144-127(137)138)110(197)163-81(43-66-19-7-5-8-20-66)106(193)149-54-97(184)154-75(26-15-38-142-125(133)134)109(196)158-76(27-16-39-143-126(135)136)112(199)166-86(48-95(132)182)116(203)170-91(60-177)121(208)172-93(62-179)122(209)171-92(61-178)120(207)169-89(58-175)108(195)151-56-100(187)157-90(59-176)119(206)168-88(57-174)107(194)150-52-96(183)153-65(3)103(190)147-53-98(185)155-80(124(211)212)34-35-94(131)181/h5-12,19-23,25,30-33,50-51,63-65,73,75-93,102,146,174-180H,13-18,24,26-29,34-49,52-62,129-130H2,1-4H3,(H2,131,181)(H2,132,182)(H,141,152)(H,147,190)(H,148,192)(H,149,193)(H,150,194)(H,151,195)(H,153,183)(H,154,184)(H,155,185)(H,156,186)(H,157,187)(H,158,196)(H,159,200)(H,160,204)(H,161,210)(H,162,191)(H,163,197)(H,164,202)(H,165,198)(H,166,199)(H,167,201)(H,168,206)(H,169,207)(H,170,203)(H,171,209)(H,172,208)(H,173,205)(H,188,189)(H,211,212)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t65-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,102-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFHPHMLENMPDT-KLQUGMGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C128H193N45O39S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3018.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tissue Acquisition and Homogenization

Lys-γ3-MSH is naturally present in the pituitary gland, making bovine pituitary tissue a conventional source for extraction. Fresh or frozen pituitary glands are homogenized in cold buffers to preserve peptide integrity. For example, Bennett (1986) described homogenization in a solution containing protease inhibitors to prevent degradation. The homogenate is centrifuged to remove cellular debris, yielding a crude peptide fraction enriched in POMC-derived fragments.

Ion Exchange Chromatography

The crude extract undergoes ion exchange chromatography to separate Lys-γ3-MSH from other pituitary peptides. Using a cationic exchange resin, such as carboxymethyl-cellulose, the peptide is eluted with a gradient of increasing ionic strength. This step exploits the basic nature of Lys-γ3-MSH (pI ~9.5) due to its lysine residue and N-terminal amino group. Fractions containing the target peptide are identified via immunoassay or UV absorbance at 280 nm.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Further purification is achieved using RP-HPLC with a C18 column. The peptide is eluted with an acetonitrile gradient (10–40%) in 0.1% trifluoroacetic acid (TFA). Lys-γ3-MSH’s hydrophobicity, influenced by its tryptophan and phenylalanine residues, ensures separation from contaminants. Final purity is verified by analytical HPLC and mass spectrometry.

Table 1: Purification Steps for Lys-γ3-MSH from Bovine Pituitary Tissue

StepConditionsOutcome (Purity)
HomogenizationCold buffer with protease inhibitorsCrude extract
Ion ExchangeCM-cellulose column; 0.1–1.0 M NaCl gradient~60% purity
RP-HPLCC18 column; 10–40% acetonitrile/0.1% TFA gradient>95% purity

Solid-Phase Peptide Synthesis (SPPS)

Resin Preparation and Amino Acid Coupling

SPPS enables scalable production of Lys-γ3-MSH using N-fluorenylmethoxycarbonyl (Fmoc) chemistry. The sequence (H-Lys-Trp-Phe-Gly-Pro-Arg-OH) is assembled on Rink amide resin. Coupling reactions employ 3-fold molar excess of Fmoc-amino acids activated by 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N-hydroxybenzotriazole (HOBt). Each coupling cycle lasts 1 hour, followed by Fmoc deprotection with 20% piperidine in N,N-dimethylformamide (DMF).

Side-Chain Deprotection and Cleavage

After sequence assembly, side-chain protecting groups (e.g., Boc for lysine, Pbf for arginine) are removed using a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane. The resin is agitated for 3 hours, and the peptide is precipitated in cold diethyl ether.

Purification and Characterization

Crude synthetic peptide is purified via preparative RP-HPLC (Phenomenex Jupiter Proteo column) with a 10–90% acetonitrile gradient. Purity (>95%) is confirmed by analytical HPLC and electrospray ionization mass spectrometry (ESI-MS).

Table 2: Synthetic Parameters for Lys-γ3-MSH

ParameterDetails
ResinRink amide (0.75 mmol/g substitution)
Coupling ReagentsHBTU, HOBt, DIPEA (6 eq)
Deprotection20% piperidine in DMF
CleavageTFA/H<sub>2</sub>O/triisopropylsilane (95:2.5:2.5)
HPLC ColumnC18 (Phenomenex Jupiter Proteo)

Analytical Characterization

Amino Acid Analysis

Quantitative amino acid analysis hydrolyzes the peptide (6 M HCl, 110°C, 24 hours) and derivatizes residues with ninhydrin or phenylisothiocyanate. Lys-γ3-MSH’s composition (1 Lys, 1 Trp, 1 Phe, 1 Gly, 1 Pro, 1 Arg) confirms sequence integrity.

Mass Spectrometry

ESI-MS identifies the molecular ion ([M+H]<sup>+</sup> 864.4 Da), matching the theoretical mass (863.9 Da). Discrepancies >0.1% indicate impurities or synthesis errors.

Functional Assays

Lipolysis assays in 3T3-L1 adipocytes validate bioactivity. Lys-γ3-MSH (EC<sub>50</sub> 3.56 nM) stimulates glycerol release comparably to adrenocorticotropic hormone (ACTH).

Comparative Analysis of Preparation Methods

Table 3: Natural vs. Synthetic Lys-γ3-MSH

CriteriaNatural ExtractionSolid-Phase Synthesis
Source Bovine pituitaryChemical synthesis
Yield Low (~0.1 mg/kg tissue)High (~50 mg/batch)
Purity >95% (after HPLC)>95% (after HPLC)
Cost High (tissue procurement)Moderate (reagent costs)
Modifications Native post-translational modificationsLimited to synthetic design

Challenges and Optimization Strategies

Natural Extraction Limitations

  • Tissue Availability : Requires fresh pituitary glands, posing ethical and logistical challenges.

  • Proteolytic Degradation : Requires stringent protease inhibition during homogenization.

Synthesis Challenges

  • Sequence-Dependent Aggregation : Hydrophobic residues (e.g., Trp, Phe) cause aggregation, reducing coupling efficiency. Adding 2% dimethyl sulfoxide (DMSO) to the coupling mixture improves solubility.

  • Disulfide Bonds : Lys-γ3-MSH lacks cysteine, avoiding oxidation complications.

Chemical Reactions Analysis

Types of Reactions: Lys-gamma3-MSH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds .

Scientific Research Applications

Lys-gamma3-MSH has a wide range of scientific research applications, including:

Mechanism of Action

Lys-gamma3-MSH exerts its effects by binding to melanocortin receptors, which are G protein-coupled receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate levels. This activation triggers a cascade of intracellular signaling pathways, resulting in the phosphorylation and activation of hormone-sensitive lipase. The activated enzyme then catalyzes the hydrolysis of triglycerides into free fatty acids and glycerol, facilitating lipid metabolism .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Lys-γ3-MSH
  • Sequence: Contains 24 amino acids with an N-terminal lysine residue (Lys-Tyr-Val-Met-Gly-His-Phe-Arg-Trp-Asp-Arg-Phe-Gly-Arg-Arg-Asn-Ser-Ser-Ser-Ser-Gly-Ser-Ser-Gly-Ala-Gly-Gln-OH) .
  • Molecular Weight : 3018.25 g/mol .
  • Key Residue : The N-terminal lysine is critical for binding to adrenal and adipocyte receptors; removal of this residue (yielding γ3-MSH) reduces activity by >90% .
Other γ-MSH Variants
  • γ1-MSH : A shorter 11-residue peptide with amidation at the C-terminus. Lacks the N-terminal lysine and exhibits minimal steroidogenic activity .
  • γ2-MSH : Similar to γ1-MSH but without amidation; found in human cardiac tissue but functionally uncharacterized .
α-MSH and β-MSH
  • α-MSH: 13 residues, core sequence (Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val). Primarily regulates melanogenesis and appetite via melanocortin receptors (MC1R, MC3R, and MC4R) .
  • β-MSH : Longer sequence with conserved core (Asp-Glu-Gly-Pro-Tyr-Arg-Met-Glu-His-Phe-Arg-Trp-Gly-Ser-Pro-Pro-Lys-Asp). Mutations in β-MSH (e.g., Y5C-β-MSH) are linked to obesity .

Functional Roles

Compound Key Functions Associated Pathways/Receptors
Lys-γ3-MSH - Potentiates ACTH-induced steroidogenesis .
- Regulates HSL activity in adipocytes, enhancing lipolysis .
Binds to adrenal cortex and adipocyte membranes; synergizes with ACTH .
γ1/γ2-MSH Limited steroidogenic activity; γ2-MSH detected in human heart but functional role unclear . Unknown receptors; low affinity for MC3R .
α-MSH - Melanogenesis via MC1R.
- Appetite suppression via MC3R/MC4R .
MC1R, MC3R, MC4R .
β-MSH Hypothalamic control of body weight; mutations linked to obesity . MC4R .

Mechanistic Insights

  • Lys-γ3-MSH and HSL Regulation: Lys-γ3-MSH enhances HSL phosphorylation at Ser-563 and Ser-660 in adipocytes, promoting lipolysis. This effect is dose-dependent and requires the N-terminal lysine .
  • Steroidogenesis :
    Lys-γ3-MSH increases free cholesterol availability in adrenal cells by activating HSL-mediated hydrolysis of cholesteryl esters. This mechanism synergizes with ACTH to amplify cortisol production .

Pathophysiological Relevance

  • However, its effects are distinct from β-MSH, which directly impacts hypothalamic weight regulation .
  • Inflammation : Unlike α-MSH, which has anti-inflammatory properties via MC1R, Lys-γ3-MSH’s anti-inflammatory effects remain uncharacterized .

Biological Activity

Lys-gamma3-MSH (Lys-γ3-MSH) is a biologically active peptide derived from the pro-opiomelanocortin (POMC) precursor, specifically from the gamma-melanocyte-stimulating hormone (γ-MSH). This peptide has garnered attention for its regulatory roles in various physiological processes, particularly in lipid metabolism and steroidogenesis. This article explores the biological activity of Lys-γ3-MSH, highlighting its effects on lipolysis, hormone-sensitive lipase (HSL) activity, and potential therapeutic applications.

Lys-γ3-MSH is characterized by its critical N-terminal lysine residue, which is essential for its biological activity. It acts primarily through melanocortin receptors, although the specific receptor mediating its effects remains unclear. Research indicates that Lys-γ3-MSH can potentiate the actions of adrenocorticotropic hormone (ACTH), enhancing steroidogenic responses in adrenal cortical cells and stimulating lipolysis in adipose tissues.

Stimulation of Lipolysis

Lys-γ3-MSH has been identified as a potent stimulator of lipolysis, significantly increasing the activity of HSL. In studies involving 3T3-L1 adipocytes, Lys-γ3-MSH was shown to phosphorylate HSL at key serine residues, specifically serines 660 and 563, leading to enhanced lipolytic activity. The effective concentration (EC50) of Lys-γ3-MSH for stimulating lipolysis was found to be approximately 3.56 nM, compared to 248 pM for ACTH, indicating a strong lipolytic effect relative to other melanocortin peptides like α-MSH and NDP-α-MSH which showed less efficacy (Table 1) .

PeptideEC50 (nM)Maximal Response (x Control)
ACTH0.2486.58
Lys-γ3-MSH3.567.26
α-MSH4.504.68
NDP-α-MSHN/AModest Increase

Phosphorylation of HSL

The phosphorylation state of HSL is critical for its activity. Immunoblotting studies have demonstrated that Lys-γ3-MSH significantly increases phosphorylation at serine residues 660 and 563 at concentrations starting from 100 pM, while reducing basal phosphorylation at serine 565 .

Role in Cholesterol Metabolism

Research suggests that Lys-γ3-MSH may play a broader role in cholesterol and lipid metabolism beyond lipolysis. It has been shown to enhance cholesterol ester hydrolysis by increasing HSL activity, indicating potential implications for metabolic disorders .

Case Studies and Therapeutic Implications

Recent studies have explored the therapeutic potential of Lys-γ3-MSH in various models:

  • Adrenal Function : In animal models, Lys-γ3-MSH has been shown to enhance the steroidogenic response to ACTH, suggesting its potential use in treating adrenal insufficiency .
  • Inflammation : Research indicates that α-MSH analogs can reduce inflammatory responses in models of acute lung injury and renal ischemia, potentially positioning Lys-γ3-MSH as a candidate for therapeutic interventions in inflammatory diseases .
  • Metabolic Disorders : Given its role in lipolysis and cholesterol metabolism, Lys-γ3-MSH may offer insights into managing obesity and related metabolic disorders through modulation of fat storage and energy expenditure.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to investigate the functional role of Lys-gamma3-MSH in adipocyte regulation?

  • Methodological Answer : Studies often use in vitro adipocyte models treated with synthetic this compound to assess lipid metabolism. Key techniques include:

  • Hormone-sensitive lipase (HSL) activity assays (e.g., radioactive glycerol release measurements) .
  • Western blotting to quantify phosphorylation states of perilipin 1A and HSL, critical for lipolysis initiation .
  • ELISA or radioimmunoassays to measure cyclic AMP (cAMP) levels, as this compound may act via melanocortin receptors (MC3R/MC2R) to modulate cAMP signaling .
    • Best Practice : Include controls for non-specific melanocortin receptor effects (e.g., siRNA knockdown of MC3R/MC2R) and validate peptide purity via mass spectrometry .

Q. How does this compound interact with melanocortin receptors, and what assays are suitable for validating these interactions?

  • Methodological Answer :

  • Use radioligand binding assays with HEK293 cells transfected with MC3R/MC2R to assess binding affinity .
  • cAMP luciferase reporter assays to evaluate receptor activation post-Lys-gamma3-MSH treatment .
  • Co-immunoprecipitation to study receptor accessory proteins (e.g., MRAP1), which modulate receptor signaling .
    • Data Interpretation : Compare dose-response curves across receptor subtypes to identify selectivity, noting potential cross-reactivity with other POMC-derived peptides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of this compound on hormone-sensitive lipase (HSL) activity across studies?

  • Analysis Framework :

  • Contextual Variables : Differences in cell models (primary adipocytes vs. immortalized lines) may explain variability. Primary adipocytes exhibit stronger HSL activation due to intact signaling cascades .
  • Experimental Design : Replicate studies using standardized protocols (e.g., identical peptide concentrations, incubation times) and report raw data in appendices for transparency .
  • Statistical Rigor : Apply mixed-effects models to account for batch variability and use sensitivity analyses to identify outliers .
    • Case Study : Bicknell et al. (2009) observed HSL activation in 3T3-L1 adipocytes, while Hoch et al. (2008) reported weak coupling in human adipocytes, highlighting species- and model-specific effects .

Q. What strategies are effective for elucidating the dual roles of this compound in lipolysis regulation and inflammatory cytokine modulation (e.g., IL-6)?

  • Integrated Methodology :

  • Multi-omics profiling : Combine RNA-seq (to identify transcriptional targets) with phosphoproteomics (to map kinase cascades) .
  • Co-culture systems : Test adipocyte-macrophage interactions to assess paracrine effects on IL-6 secretion .
  • Pharmacological inhibition : Use selective inhibitors (e.g., HSF1 for stress response pathways) to dissect crosstalk between metabolic and inflammatory pathways .
    • Data Validation : Confirm findings using in vivo models (e.g., MC3R knockout mice) and correlate with clinical data from renal failure patients, where this compound levels are elevated .

Q. How should researchers design experiments to explore the tissue-specificity of this compound signaling, particularly in non-adipocyte tissues?

  • Experimental Design :

  • Tissue-specific knockout models : Use Cre-lox systems to delete MC3R/MC2R in target tissues (e.g., liver, skeletal muscle) .
  • Spatiotemporal analysis : Apply in situ hybridization or spatial transcriptomics to map receptor expression patterns .
  • Functional assays : Measure tissue-specific outputs (e.g., hepatic glucose production, muscle glycogenolysis) post-Lys-gamma3-MSH administration .
    • Ethical Considerations : Adhere to institutional guidelines for animal studies and prioritize in vitro models for preliminary screens .

Data Presentation and Reproducibility

Q. What are the best practices for reporting conflicting data on this compound in peer-reviewed manuscripts?

  • Guidelines :

  • Transparency : Disclose all raw data, including negative results, in supplementary materials .
  • Methodological Detail : Specify peptide sources, storage conditions, and receptor expression levels in cell models .
  • Comparative Tables : Summarize key findings across studies (Table 1) to contextualize contradictions.

Table 1 : Conflicting Observations in this compound Studies

Study ModelKey FindingProposed MechanismReference
3T3-L1 adipocytes↑ HSL activityMC3R-dependent cAMP/PKA activation
Human adipocytesWeak HSL couplingLow MRAP1 expression
Renal failure patientsElevated Lys-γ3-MSHReduced renal clearance

Q. How can researchers ensure reproducibility when studying labile peptides like this compound?

  • Protocol Optimization :

  • Use fresh peptide aliquots stored at -80°C to prevent degradation .
  • Validate biological activity via dose-response curves in each experiment .
  • Publish detailed step-by-step protocols in repositories like Protocols.io .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.